2-(azepan-1-yl)-N-methylacetamide
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Overview
Description
2-(azepan-1-yl)-N-methylacetamide: is an organic compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azepan-1-yl)-N-methylacetamide typically involves the reaction of azepane with N-methylacetamide under specific conditions. One common method is to react azepane with N-methylacetamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(azepan-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: 2-(azepan-1-yl)-N-methylacetamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the interactions of azepane derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its azepane ring structure is of interest for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The azepane ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 2-(azepan-1-yl)ethyl methacrylate
- 2-(azepan-1-yl)ethanol
- 2-(azepan-1-yl)ethylamine
Comparison: 2-(azepan-1-yl)-N-methylacetamide is unique due to its N-methylacetamide moiety, which imparts distinct chemical and biological properties. Compared to other azepane derivatives, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-9(12)8-11-6-4-2-3-5-7-11/h2-8H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCGBGGLOJSPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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